3-(4-Azidophenyl)propionic acid

Descripción general

Descripción

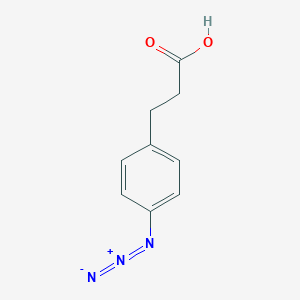

3-(4-Azidophenyl)propionic acid is an organic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further connected to a propionic acid moiety. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions, particularly in click chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(4-Azidophenyl)propionic acid can be synthesized from 3-(4-aminophenyl)propionic acid through a diazotization reaction followed by azidation . The general synthetic route involves the following steps:

Diazotization: 3-(4-aminophenyl)propionic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity .

Análisis De Reacciones Químicas

Azide-Alkyne Huisgen Cycloaddition

APA participates in Cu(I)-catalyzed and thermally activated azide-alkyne cycloadditions (CuAAC) to form 1,4-triazole derivatives. This reaction is central to applications in drug discovery and materials science.

Key Findings:

- Regioselectivity : APA reacts with alkynes (e.g., 9-ethynylphenanthrene) to exclusively form 1,4-triazoles under thermal conditions (120–150°C) or Cu(I) catalysis .

- Enantioselectivity : On chiral PdGa{111} surfaces, APA forms enantioselective triazoles with up to 97% enantiomeric excess (ee) due to chirality transfer from the metal substrate .

- Kinetics : Reaction rates depend on the electronic properties of the alkyne and solvent polarity, with optimal yields in polar aprotic solvents like DMF .

Thermal Activation with Triazines

APA undergoes thermal activation with triazine derivatives, forming stable triazole linkages. This reaction is exploited in surface functionalization and polymer synthesis.

Mechanistic Insights:

- Triazine Coupling : APA reacts with cyanuric chloride (C₃N₃Cl₃) at 60°C to form covalent triazine frameworks (CTFs) .

- Applications : Used to functionalize membranes (e.g., Durapore DVPP) for improved leukocyte retention in biomedical devices .

| Reactant | Temperature | Catalyst | Product Application | Yield | Reference |

|---|---|---|---|---|---|

| APA + Cyanuric chloride | 60°C | None | Triazine-functionalized CTFs | 82–90% |

Bioconjugation via Carboxylic Acid

The propionic acid group enables APA to form amide bonds with primary amines, facilitating bioconjugation.

Methodology:

- EDC/NHS Coupling : APA is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to generate an active ester, which reacts with lysine residues on proteins .

- Peptide Synthesis : Used to graft LDV (Leu-Asp-Val) peptidomimetics onto membranes for integrin binding .

Decomposition and Stability

APA’s azide group is thermally sensitive, requiring storage at 2–8°C to prevent degradation.

Critical Observations:

- Thermal Decomposition : At >200°C, APA decomposes into phenylpropionic acid and nitrogen gas (N₂) .

- Photolytic Stability : APA is stable under ambient light but degrades under UV irradiation (λ = 302 nm) .

Synthetic Routes

APA is synthesized via diazotization of 3-(4-aminophenyl)propionic acid:

- Diazotization :

- Azide Formation :

| Starting Material | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| 3-(4-Aminophenyl)propionic acid | NaNO₂, HCl, NaN₃ | 75–85% | ≥97% |

Comparative Reactivity with Analogues

APA’s reactivity differs from structurally similar compounds due to its azide group:

| Compound | Key Functional Group | Reactivity with Alkynes | Applications |

|---|---|---|---|

| 3-(4-Aminophenyl)propionic acid | -NH₂ | No click chemistry | Peptide synthesis |

| 4-Azidobenzoic acid | -N₃, -COOH | Similar to APA | Polymer crosslinking |

Aplicaciones Científicas De Investigación

Bioconjugation

Overview : Bioconjugation involves the attachment of biomolecules to other molecules or surfaces. 3-(4-Azidophenyl)propionic acid is frequently employed in this area due to its ability to form stable linkages with biomolecules.

Applications :

- Targeted Drug Delivery : The compound enhances the development of targeted drug delivery systems by allowing precise attachment of therapeutic agents to specific cellular targets .

- Immunoassays : It can be used to label antibodies or antigens for improved detection in various immunoassays, facilitating better diagnostic capabilities.

Click Chemistry

Overview : Click chemistry refers to a set of highly efficient chemical reactions that produce significant yields with minimal byproducts. This compound plays a critical role in these reactions.

Applications :

- Synthesis of Triazoles : The azide group reacts selectively with alkynes to form triazoles, which are important intermediates in medicinal chemistry and materials science.

- Material Science : Its utility in creating stable linkages supports the development of new materials with tailored properties for applications in electronics and nanotechnology .

Fluorescent Labeling

Overview : Fluorescent labeling is crucial for visualizing biomolecules in biological studies. The azide functionality allows for effective labeling techniques.

Applications :

- Protein Visualization : Researchers utilize this compound for labeling proteins, aiding in tracking and imaging during cellular processes .

- Biological Studies : It facilitates the study of protein interactions and dynamics within living cells, contributing to advancements in cell biology and biochemistry.

Polymer Chemistry

Overview : In polymer chemistry, this compound serves as a building block for synthesizing functional polymers.

Applications :

- Biomedical Devices : The compound is used to create polymers that can be tailored for specific biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

- Coatings and Adhesives : Its incorporation into polymer formulations enhances properties like adhesion and durability, making it useful in industrial applications.

Pharmaceutical Research

Overview : The unique structural characteristics of this compound make it a candidate for various therapeutic applications.

Applications :

- Drug Development : Ongoing research explores its potential as a scaffold for developing new drugs targeting diseases such as cancer and inflammation due to its ability to form stable conjugates with bioactive molecules.

- Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, warranting further investigation into their therapeutic potential .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Azidophenyl)propionic acid primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which are useful in various applications . The azido group can also be reduced to an amine, which can further participate in various biochemical and chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Azidobenzoic acid: Similar structure but with a benzoic acid moiety instead of a propionic acid moiety.

3-Azido-1-propanamine: Contains an azido group attached to a propanamine structure.

4-Azidotoluene: Features an azido group attached to a toluene ring.

Uniqueness

3-(4-Azidophenyl)propionic acid is unique due to its combination of an azido group with a propionic acid moiety, which provides distinct reactivity and versatility in chemical synthesis. The presence of the propionic acid group allows for additional functionalization and applications in various fields .

Actividad Biológica

3-(4-Azidophenyl)propionic acid is a compound that has garnered interest due to its unique structural features and potential biological applications. The azide group (-N₃) attached to the phenyl ring may impart distinctive chemical properties, making it a candidate for various biological studies, including its role in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name : 3-(4-Azidophenyl)propanoic acid

- Molecular Formula : C₉H₈N₄O₂

- CAS Number : 103489-31-2

The compound is characterized by:

- An azide functional group that can participate in click chemistry reactions.

- A propionic acid moiety that may influence its interaction with biological targets.

Study 1: Structure-Activity Relationship (SAR) Analysis

A study examining various azide derivatives indicated that modifications at the para position of the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups at this position often exhibited enhanced binding affinity to target proteins involved in cancer progression .

Study 2: Anticancer Efficacy

In a comparative analysis, this compound was evaluated alongside other azide-containing compounds for their efficacy against prostate cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting a promising avenue for further exploration in cancer therapy .

Study 3: Immunomodulatory Effects

Research focused on the immunomodulatory effects of azide derivatives showed that these compounds could alter cytokine profiles in peripheral blood mononuclear cells (PBMCs). Specifically, a reduction in TNF-α production was observed, indicating potential applications in treating inflammatory conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not extensively documented |

| Biological Activities | Anticancer, Antimicrobial |

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| Related Azide Derivative | <20 | Antimicrobial |

Propiedades

IUPAC Name |

3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYXFEOBOVVBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544301 | |

| Record name | 3-(4-Azidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103489-31-2 | |

| Record name | 3-(4-Azidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Azidophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper discusses using chiral metal surfaces for asymmetric synthesis. Could 3-(4-Azidophenyl)propionic acid be used as a building block in such reactions? How might the presence of the azide group influence the outcome?

A1: Yes, this compound holds potential as a building block in asymmetric synthesis on chiral metal surfaces. [] The azide group within the molecule is capable of participating in the Huisgen cycloaddition reaction, a key focus of the research. [] This reaction, often catalyzed by copper, allows for the formation of triazole rings by reacting an azide with an alkyne. The chiral metal surface could potentially induce stereoselectivity in this reaction, leading to the preferential formation of one enantiomer of the product. This is significant because enantiomers can exhibit different biological activities. Further research is needed to investigate the specific interactions between this compound and chiral metal surfaces, and to determine the degree of stereoselectivity that can be achieved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.